2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene
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Overview
Description
2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene: is a nitrogen-rich heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their versatile applications in drug development, materials science, and organic electronics The unique structure of 2,3,4,5,8,9,10,11-octazatetracyclo[104002,6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene typically involves the conversion of tetrazolo[1,5-a]quinoxalines. One common method is the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction, which is used to synthesize triazoloquinoxalines and imidazoloquinoxalines . The reaction conditions often include the use of copper catalysts and various aliphatic and aromatic alkynes. The denitrogenative annulation towards imidazoloquinoxalines can be observed as a competing reaction depending on the alkyne concentration and the substitutions at the quinoxaline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: It can be reduced under specific conditions to yield different nitrogen-containing derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include triazoloquinoxalines, imidazoloquinoxalines, and other nitrogen-enriched quinoxaline-based structures .
Scientific Research Applications
2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene involves its interaction with various molecular targets and pathways. The compound’s nitrogen-rich structure allows it to form strong interactions with biological molecules, potentially inhibiting the growth of bacteria, fungi, and viruses. In cancer research, it has shown inhibitory effects towards tumor cell lines, likely through the disruption of cellular processes and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Tetrazolo[1,5-a]quinoxalines
- Triazoloquinoxalines
- Imidazoloquinoxalines
- Pyrrolo[1,2-a]quinoxalines
- Thiazolo[3,4-a]quinoxalines
Uniqueness
2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene stands out due to its high nitrogen content and unique structural features, which provide it with distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple scientific fields make it a compound of significant interest.
Properties
IUPAC Name |
2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N8/c1-2-4-6-5(3-1)15-7(9-11-13-15)8-10-12-14-16(6)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZSDEGQLBZWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=N3)C4=NN=NN24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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